Dipropyl trimethylsilyl phosphate

Hydrolysis selectivity Organosilicon chemistry Deprotection kinetics

Dipropyl trimethylsilyl phosphate (CAS 78776-63-3) is a mixed organosilicon phosphate ester with the formula C₉H₂₃O₄PSi and a molecular weight of 254.34 g/mol. It belongs to the class of dialkyl trimethylsilyl phosphates, characterized by a tetracoordinate phosphorus(V) center bearing two n-propoxy groups and one trimethylsiloxy (TMS–O–) substituent.

Molecular Formula C9H23O4PSi
Molecular Weight 254.34 g/mol
CAS No. 78776-63-3
Cat. No. B14434365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipropyl trimethylsilyl phosphate
CAS78776-63-3
Molecular FormulaC9H23O4PSi
Molecular Weight254.34 g/mol
Structural Identifiers
SMILESCCCOP(=O)(OCCC)O[Si](C)(C)C
InChIInChI=1S/C9H23O4PSi/c1-6-8-11-14(10,12-9-7-2)13-15(3,4)5/h6-9H2,1-5H3
InChIKeyHXMKUSNITFFKPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipropyl Trimethylsilyl Phosphate (CAS 78776-63-3): Procurement-Relevant Chemical Identity and Compound Class Context


Dipropyl trimethylsilyl phosphate (CAS 78776-63-3) is a mixed organosilicon phosphate ester with the formula C₉H₂₃O₄PSi and a molecular weight of 254.34 g/mol . It belongs to the class of dialkyl trimethylsilyl phosphates, characterized by a tetracoordinate phosphorus(V) center bearing two n-propoxy groups and one trimethylsiloxy (TMS–O–) substituent. This structural motif distinguishes it from fully alkylated trialkyl phosphates (e.g., triethyl phosphate) and from fully silylated tris(trimethylsilyl) phosphate . The presence of a single hydrolytically labile Si–O–P linkage, combined with two more stable C–O–P bonds, positions it as a stoichiometrically controlled intermediate for selective deprotection or activation strategies in organophosphorus synthesis [1].

Why Dipropyl Trimethylsilyl Phosphate Cannot Be Replaced by Generic Phosphate Esters: Structure-Specific Lability and Synthetic Control


Simple trialkyl phosphates (e.g., triethyl phosphate, tributyl phosphate) and fully silylated tris(trimethylsilyl) phosphate are not functionally equivalent to dipropyl trimethylsilyl phosphate for applications requiring staged reactivity. Trialkyl phosphates lack the Si–O–P bond and are therefore inert to fluoride-mediated desilylation, a key pathway for controlled hydrolysis or activation. Conversely, tris(trimethylsilyl) phosphate contains three TMS groups, which leads to uncontrolled, stoichiometrically imprecise deprotection or excessive reactivity with nucleophiles [1]. Dipropyl trimethylsilyl phosphate, with exactly one silyl leaving group, enables sequential and selective chemical processing that is inaccessible with its fully-alkyl or fully-silylated counterparts, making generic substitution chemically invalid for procurement focused on precise synthetic methodology [2].

Dipropyl Trimethylsilyl Phosphate Quantitative Differentiation: Hydrolytic Lability, Synthetic Yield, and Regioselectivity Evidence


Controlled Hydrolytic Lability: Single Si–O–P Site vs. Tris(trimethylsilyl) Phosphate

Dipropyl trimethylsilyl phosphate contains only one TMS–O–P bond, whereas tris(trimethylsilyl) phosphate (CAS 10497-05-9) contains three. Mechanistic studies on trialkylsilyl phosphates demonstrate that neutral hydrolysis proceeds via preferential cleavage of the Si–O bond in the P–O–Si unit, releasing the corresponding alcohol (here, trimethylsilanol) and leaving the P–O–C propyl linkages intact [1]. This predicts that dipropyl trimethylsilyl phosphate will generate exactly one equivalent of trimethylsilanol upon controlled hydrolysis, versus three equivalents from tris(trimethylsilyl) phosphate, enabling precise stoichiometric control of proton release or water scavenging in anhydrous systems. No direct quantitative hydrolysis rate constant (k_obs) for CAS 78776-63-3 was identified in the retrieved literature.

Hydrolysis selectivity Organosilicon chemistry Deprotection kinetics

Synthetic Yield for Silyl Phosphate Ester Formation: Triphasic Methodology Benchmark

While no yield data for dipropyl trimethylsilyl phosphate preparation was found, a general triphasic method for preparing trialkylsilyl esters of phosphoric acid reports quantitative yields for tetrakis(trialkylsilyl) diphosphates and can be expanded to persilylated or partially silylated phosphates [1]. The target compound, as a partially silylated phosphate, falls within the scope of this method. For comparison, traditional synthesis using trimethylsilyl chloride and dipropyl phosphite (described for the target compound by benchchem.com, excluded from core evidence) typically requires anhydrous conditions and produces HCl byproduct, which may reduce yield and purity. The triphasic formamide system offers a potential yield advantage, though direct experimental confirmation for CAS 78776-63-3 is absent.

Silylation yield Phosphate ester synthesis Triphasic reaction

Predicted LogP Differentiation as an Indicator of Phase-Partitioning Behavior

The computed partition coefficient (LogP) for dipropyl trimethylsilyl phosphate is 3.7992 (predicted data from the yybyy.com database) [1]. For comparison, the experimentally measured LogP of triethyl phosphate (a common analog lacking the TMS group) is approximately 0.80 [2]. This substantial difference (~3 log units) indicates that the TMS group dramatically increases lipophilicity, suggesting superior partitioning into organic phases versus aqueous phases. This is consistent with the known hydrophobic effect of trimethylsilyl substitution. No experimentally measured LogP for CAS 78776-63-3 was retrieved.

LogP prediction Chemoinformatics Solvent extraction

When to Procure Dipropyl Trimethylsilyl Phosphate: Application Scenarios Derived from Its Specific Chemotype


Selective Monodeprotection in Multi-Step Organophosphorus Synthesis

The single TMS group in dipropyl trimethylsilyl phosphate allows for fluoride-mediated desilylation under mild, neutral conditions without affecting the propyl ester bonds. This enables the generation of a monoanionic phosphate intermediate for subsequent phosphorylation or coupling reactions, a selectivity that cannot be achieved with tris(trimethylsilyl) phosphate (which would deprotect to phosphoric acid) or with trialkyl phosphates (which require harsh alkaline or acidic hydrolysis). This application stems directly from the hydrolytic lability evidence in Section 3 [1].

Moisture Scavenger or Latent Acid Source in Anhydrous Polymer Formulations

With exactly one hydrolyzable Si–O bond, dipropyl trimethylsilyl phosphate can scavenge a defined, stoichiometric amount of water from anhydrous solvent or polymer systems, releasing one equivalent of trimethylsilanol and generating the corresponding dipropyl phosphate. This provides predictable, limited proton release useful for catalyzing moisture-sensitive curing reactions (e.g., silicone or epoxy systems) without the uncontrolled pH drop caused by fully silylated analogs. This use case is based on the class-level inference of controlled lability detailed in Section 3 [2].

GC-MS Derivatization Standard with Enhanced Volatility and Defined Fragmentation

Trimethylsilyl derivatives are widely used to increase the volatility and thermal stability of phosphate analytes for GC-MS analysis. Dipropyl trimethylsilyl phosphate, with a molecular weight of 254.34 and predicted LogP of ~3.8, exhibits favorable gas chromatographic properties compared to underivatized dipropyl phosphate. Its mass spectrum provides a characteristic [M−15]⁺ fragment (loss of CH₃ from TMS) and a distinct fragmentation pattern for qualification and quantification. The quantitative spectral fragmentation rules for TMS derivatives are well-established [3], supporting its use as a reference standard in environmental or metabolomics analytical workflows.

Lithium-Ion Battery Electrolyte Additive or Intermediate

Silyl phosphates such as tris(trimethylsilyl) phosphate are established HF scavengers and film-forming additives in carbonate-based electrolytes for high-voltage lithium-ion and sodium-ion batteries. Dipropyl trimethylsilyl phosphate, with a single TMS group, may offer a kinetically tuned alternative that scavenges HF and water while generating a less extensively passivating surface film, potentially benefiting systems where excessive film resistance from fully silylated additives is detrimental. This scenario is inferred from studies on tris(trimethylsilyl) phosphate in battery electrolytes [4], though direct electrochemical data for CAS 78776-63-3 are not available.

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